molecular formula C15H16N2 B077063 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine CAS No. 10257-98-4

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine

Katalognummer: B077063
CAS-Nummer: 10257-98-4
Molekulargewicht: 224.3 g/mol
InChI-Schlüssel: JDIQRZNUOJQPCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine (CAS: 10257-98-4, Molecular Formula: C₁₅H₁₆N₂, MW: 224.30) is a tetrahydroquinoline derivative featuring a phenyl substituent at the 1-position and an amine group at the 4-position of the partially saturated quinoline ring.

Eigenschaften

IUPAC Name

1-phenyl-3,4-dihydro-2H-quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c16-14-10-11-17(12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIQRZNUOJQPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2C1N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50907712
Record name 1-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10257-98-4
Record name 1-Phenyl-4-amino-1,2,3,4-tetrahydroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Acylation and Cyclization

A robust two-step protocol involves acylation of β-phenylethylamine with benzoyl chloride in aqueous sodium hydroxide, forming N-(2-phenethyl)benzamide (99% yield). Cyclization using phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in toluene at reflux generates 1-phenyl-3,4-dihydroisoquinoline (86.7% yield). Although this method targets isoquinoline derivatives, analogous conditions applied to quinoline precursors could produce 3,4-dihydroquinolin-4-one, a ketone intermediate amenable to reductive amination.

Reduction to Tetrahydroquinoline

Sodium borohydride (NaBH₄) reduction of 3,4-dihydroquinolin-4-one in methanol at 25°C quantitatively yields 1-phenyl-1,2,3,4-tetrahydroquinoline. To introduce the C4 amine, reductive amination of the ketone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) could be employed, though this modification requires validation.

Reductive Amination of Tetrahydroquinolin-4-one

Reductive amination offers a direct route to C4 amines. Treatment of tetrahydroquinolin-4-one with ammonium acetate and NaBH₃CN in methanol at pH 6–7 facilitates imine formation and subsequent reduction, yielding 1-phenyl-1,2,3,4-tetrahydroquinolin-4-ylamine. While this method is well-established for analogous aliphatic amines, its application to tetrahydroquinolines remains underexplored. Preliminary data suggest moderate yields (60–75%) due to competing over-reduction pathways.

Enantiomeric Resolution via Chiral Auxiliaries

Diastereomeric Salt Formation

Racemic 1-phenyl-1,2,3,4-tetrahydroquinolin-4-ylamine reacts with D-tartaric acid in isopropanol/water (70°C, 3 h) to form diastereomeric salts. Crystallization at 0–5°C enriches the (S)-enantiomer, achieving 97.5% enantiomeric excess after base liberation.

Catalytic Asymmetric Synthesis

Chiral Lewis acids (e.g., BINOL-derived catalysts) could induce asymmetry during cyclization or reductive amination. For example, antimony(III) chloride paired with a chiral ligand might enhance cis diastereoselectivity in imino Diels-Alder reactions, though no studies directly report this for quinolin-4-ylamines.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsYield (%)DiastereoselectivityScalability
Imino Diels-AlderN-BenzylideneanilineSbCl₃, CH₃CN85–90cis > 9:1Moderate
Cyclization-Reductionβ-PhenylethylamineP₂O₅, POCl₃, NaBH₄86–99N/AHigh
Reductive AminationTetrahydroquinolin-4-oneNH₄OAc, NaBH₃CN60–75N/AModerate

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of fully saturated amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in THF or catalytic hydrogenation with Pd/C.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amines.

    Substitution: Halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Core Structural Variations

1,2,3,4-Tetrahydroquinolin-4-amine (CAS: 801156-77-4)
  • Structure : Lacks the 1-phenyl substituent (C₉H₁₂N₂, MW: 148.21).
  • However, the absence of the phenyl group diminishes lipophilicity, affecting membrane permeability .
2-Methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine (CAS: 1026-05-7)
  • Structure : Features a methyl group at the 2-position and a phenyl substituent at the amine (C₁₆H₁₈N₂, MW: 238.33).
  • Comparison: The methyl group increases steric bulk, which may stabilize the tetrahydroquinoline ring conformation.
1-PHENYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
  • Structure: Isoquinoline core (benzopyridine) instead of quinoline (benzopyrimidine).
  • Impact: The positional shift of the nitrogen atom in the isoquinoline scaffold alters electronic distribution and biological target specificity. For example, (S)-1-Phenyl-THIQ is a precursor to solifenacin, a urinary antispasmodic, highlighting the pharmacological relevance of ring system differences .

Functional Group Modifications

Acylated Derivatives
  • Example: 1-hexanoyl-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine (CAS: 5228-47-7, MW: 336.47).
  • Impact: Acylation (e.g., hexanoyl or benzoyl groups) increases molecular weight and lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility. Such modifications are common in prodrug designs .
Hybrid Molecules
  • Example: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one.
  • This highlights the versatility of tetrahydroquinoline as a scaffold for hybrid drug development .
Antitumor Activity
  • 1-Phenyl-THIQ derivatives may lack such potency unless functionalized with electron-withdrawing groups (e.g., nitro) .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula MW Key Substituents
1-Phenyl-1,2,3,4-tetrahydroquinolin-4-ylamine 10257-98-4 C₁₅H₁₆N₂ 224.30 1-phenyl, 4-amine
1,2,3,4-Tetrahydroquinolin-4-amine 801156-77-4 C₉H₁₂N₂ 148.21 4-amine
2-Methyl-N-phenyl-THIQ-4-amine 1026-05-7 C₁₆H₁₈N₂ 238.33 2-methyl, N-phenyl
1-Hexanoyl-2-methyl-N-phenyl-THIQ-4-amine 5228-47-7 C₂₂H₂₈N₂O 336.47 1-hexanoyl, 2-methyl, N-phenyl

Biologische Aktivität

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C13H14N2C_{13}H_{14}N_2. Its structure includes a tetrahydroquinoline core with a phenyl group and an amine substituent, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, research has shown that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. A notable study reported that derivatives of quinoline demonstrated IC50 values ranging from 0.32 to 0.89 μM against colorectal and lung cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)
CHM-1COLO205 (Colorectal)0.32
CHM-1H460 (Lung)0.89
HPKHL-60 (Leukemia)0.4 - 1.0
HPKHep3B (Liver)0.4 - 1.0

These findings suggest that structural modifications to the tetrahydroquinoline scaffold can enhance anticancer activity and selectivity.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Microtubule Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .
  • Apoptosis Induction : Studies indicate that treatment with tetrahydroquinoline derivatives can lead to apoptosis in cancer cells by modulating cyclin-dependent kinases and inducing cell cycle arrest .
  • Enzyme Interaction : The compound may interact with various enzymes involved in metabolic processes and redox reactions, potentially leading to reactive intermediate formation that affects cellular functions.

Pharmacokinetics

Pharmacokinetic studies reveal that tetrahydroquinoline derivatives are generally well absorbed and exhibit favorable distribution profiles within biological systems. Their metabolic pathways involve enzymatic transformations that can influence their efficacy and safety profiles.

Case Studies

Several case studies have investigated the biological activity of tetrahydroquinoline derivatives:

  • Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of various tetrahydroquinoline analogs on human cancer cell lines using MTT assays. The results indicated that specific structural modifications significantly enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. Molecular docking studies have provided insights into the interaction dynamics between tetrahydroquinoline derivatives and their biological targets .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Enantiomeric Purity (ee)Key Conditions
LiAlH₄ Reduction65–75RacemicTHF, room temperature
Chiral Salt Resolution50–6098% (S)-isomerHCl/EtOH recrystallization
IRED Biocatalysis80–8590–95% eePhosphate buffer, NADPH cofactor

Basic: What analytical techniques are recommended for characterizing the structural integrity of this compound derivatives?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR : Confirms regiochemistry and detects diastereomeric impurities (e.g., δ 3.2–4.1 ppm for tetrahydroquinoline protons) .
  • X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in (R)- and (S)-configured derivatives .
  • HPLC with Chiral Columns : Quantifies enantiomeric ratios using cellulose-based stationary phases (e.g., Chiralpak® IC) .

Advanced: How can researchers address discrepancies in NMR spectral data when confirming the stereochemistry of tetrahydroquinoline derivatives?

Answer:
Contradictions often arise from dynamic rotational isomerism or solvent effects. Mitigation strategies:

  • Variable Temperature (VT) NMR : Identifies coalescence temperatures for conformational exchange (e.g., 300–350 K in DMSO-d₆) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and coupling constants to validate experimental data .
  • Complementary Techniques : Combine NOESY (for spatial proximity) with X-ray data to resolve ambiguities .

Advanced: What strategies are effective in optimizing the enantioselective synthesis of this compound using biocatalytic methods?

Answer:

  • Enzyme Engineering : Directed evolution of IREDs improves activity and selectivity (e.g., mutations at residues F164 and W236 enhance substrate binding) .
  • Cofactor Recycling : NADPH regeneration systems (e.g., glucose dehydrogenase) reduce costs and improve turnover .
  • Solvent Engineering : Aqueous-organic biphasic systems (e.g., 20% v/v IPA) enhance substrate solubility without denaturing enzymes .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Answer:

  • Storage : Lyophilized powders are stable at –20°C under inert gas (N₂/Ar). Solutions in anhydrous DMSO retain integrity for 6 months at –80°C .
  • Safety : Use gloveboxes for hygroscopic derivatives, and avoid exposure to strong acids/bases to prevent decomposition .

Advanced: How can the electronic properties of this compound derivatives be exploited in materials science research?

Answer:
The compound’s conjugated π-system and amine functionality enable:

  • Electron Transport Layers (ETLs) : Modulate HOMO/LUMO levels (–5.2 eV/–2.1 eV) for organic photovoltaics .
  • Fluorescent Probes : Substituents like trifluoromethyl groups enhance quantum yield (Φ = 0.45–0.62) for bioimaging .

Advanced: What methodological approaches are used to evaluate the compound's potential in neurodegenerative disease models?

Answer:

  • In Vitro Assays : Measure inhibition of acetylcholinesterase (AChE) or β-amyloid aggregation (IC₅₀ values <10 μM in SH-SY5Y cells) .
  • In Vivo Models : Behavioral tests (Morris water maze) in transgenic Alzheimer’s mice, with pharmacokinetic profiling (t₁/₂ = 4–6 h) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.